6-Fluoroquinolin-4-amine
Overview
Description
6-Fluoroquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom at the 6th position of the quinoline ring enhances its biological activity and provides unique chemical properties
Biochemical Analysis
Biochemical Properties
6-Fluoroquinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The binding of this compound to these enzymes inhibits their activity, leading to the disruption of bacterial DNA processes and ultimately bacterial cell death . Additionally, this compound forms complexes with metal ions, which can further enhance its antibacterial properties .
Cellular Effects
This compound exhibits profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression. It can induce apoptosis in cancer cells by interacting with apoptosis-inducing factor (AIF), leading to programmed cell death . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is essential for DNA replication and transcription . In mammalian cells, this compound interacts with AIF, leading to the release of cytochrome c from mitochondria and the activation of caspases, which are crucial for the execution of apoptosis . Additionally, this compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of bacterial growth and induction of apoptosis in cancer cells. In in vivo studies, the compound has demonstrated prolonged antibacterial activity and minimal degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity without a corresponding increase in antibacterial activity . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes, leading to potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation. In tissues, this compound is distributed widely, with higher concentrations observed in the liver and kidneys due to their roles in metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its efficacy. For example, its interaction with AIF in the mitochondria is essential for its pro-apoptotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes may involve the use of fluorinating agents like sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed:
Oxidation: Quinolin-4-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoroquinolin-4-amine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death .
Comparison with Similar Compounds
- 6-Fluoroquinolin-4-one
- 8-Fluoroquinolin-4-amine
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 6-Fluoroquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other fluorinated quinolines, it exhibits higher antimicrobial activity and different reactivity profiles in chemical reactions .
Properties
IUPAC Name |
6-fluoroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDANYIGFTBVIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588696 | |
Record name | 6-Fluoroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874800-60-9 | |
Record name | 6-Fluoroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-6-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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